Enhanced Aqueous Solubility vs. Thalidomide-PEG4-NH2
Thalidomide-PEG5-NH2 hydrochloride exhibits superior solubility in DMSO compared to the shorter Thalidomide-PEG4-NH2 hydrochloride analog. This is a critical parameter for preparing concentrated stock solutions for in vitro and in vivo PROTAC experiments, where solubility limitations can compromise assay reproducibility .
| Evidence Dimension | Solubility in DMSO |
|---|---|
| Target Compound Data | ~125 mg/mL (235.86 mM) |
| Comparator Or Baseline | Thalidomide-5-PEG4-NH2 hydrochloride: ~100 mg/mL (205.80 mM) |
| Quantified Difference | +25 mg/mL (approx. +25% higher solubility by mass) |
| Conditions | In vitro solubility data as reported by commercial vendors using standard protocols; exact methodology may vary. |
Why This Matters
Higher solubility in DMSO reduces the need for sonication and minimizes the risk of compound precipitation during biological assays, ensuring more reliable and reproducible degradation data.
